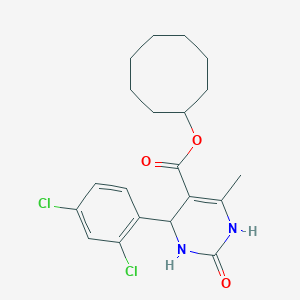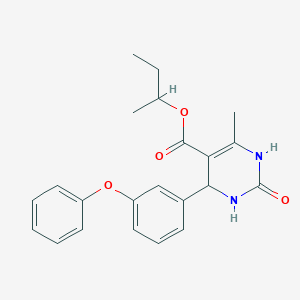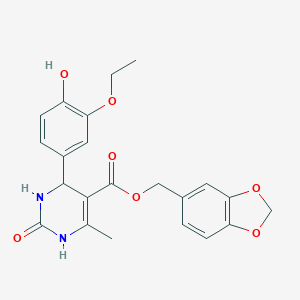![molecular formula C22H21BrN2O4S B394496 (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B394496.png)
(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated benzylidene group, diethoxy substitutions, and a thioxodihydro-pyrimidinedione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:
Formation of the Benzylidene Intermediate: The initial step involves the bromination of 4,5-diethoxybenzaldehyde to form 3-bromo-4,5-diethoxybenzaldehyde. This reaction is usually carried out using bromine in an organic solvent such as dichloromethane.
Condensation Reaction: The brominated benzaldehyde is then condensed with 1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base like sodium hydroxide or potassium carbonate. This step forms the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially yielding debrominated or reduced derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Debrominated compounds and reduced carbonyl derivatives.
Substitution Products: Various substituted benzylidene derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic Agents: Potential use in diagnostic imaging due to its unique chemical properties.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
相似化合物的比较
Similar Compounds
5-(3-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with methoxy groups instead of ethoxy.
属性
分子式 |
C22H21BrN2O4S |
|---|---|
分子量 |
489.4g/mol |
IUPAC 名称 |
(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H21BrN2O4S/c1-4-28-18-12-14(11-17(23)19(18)29-5-2)10-16-20(26)24-22(30)25(21(16)27)15-8-6-13(3)7-9-15/h6-12H,4-5H2,1-3H3,(H,24,26,30)/b16-10+ |
InChI 键 |
UXXXFCGEVJYIHC-MHWRWJLKSA-N |
手性 SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B394415.png)
![2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394416.png)
![1-(2-Methoxyphenyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine](/img/structure/B394417.png)
![2-amino-4-(3,4-dimethoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394420.png)
![2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE](/img/structure/B394422.png)
![5-(2,5-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B394423.png)

![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B394426.png)


![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-{5-chloro-2-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B394433.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B394434.png)
![Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B394435.png)
![7-amino-1-(dimethylamino)-4-methyl-2,5-dioxo-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-4a,7a(2H,5H)-dicarbonitrile](/img/structure/B394436.png)
